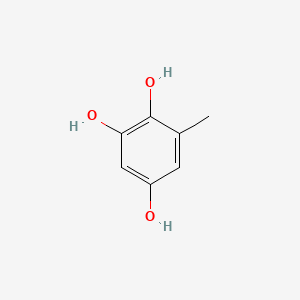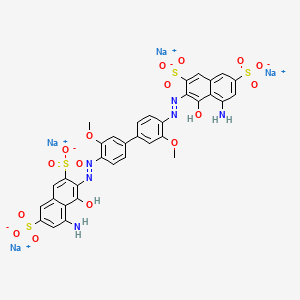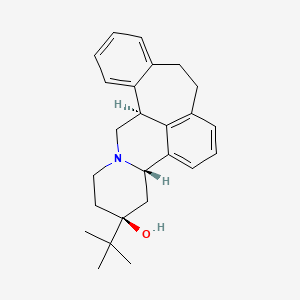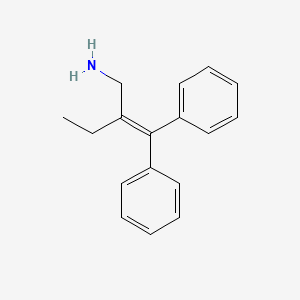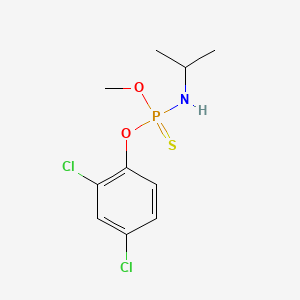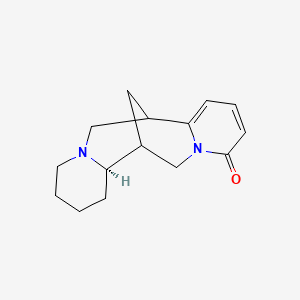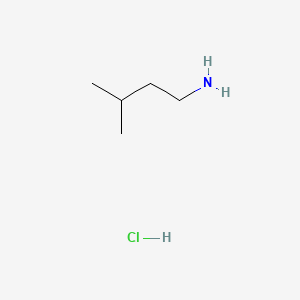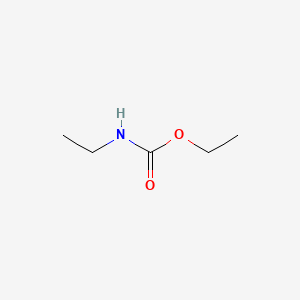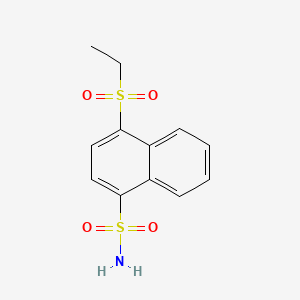
Cyclophostin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclophostin is a naturally occurring cyclic enolphosphate compound isolated from various Streptomyces strains. It is known for its unique bicyclic structure, which includes a phosphate triester fused to a lactone ring. This compound has garnered significant interest due to its potent biological activities, particularly as an inhibitor of acetylcholinesterase, making it a promising candidate for various scientific and medical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclophostin can be synthesized through several methods. One common approach involves the selective phosphorylation of 2-acetyl butyrolactone to form the enol phosphate. This reaction typically uses dimethyl chlorophosphate and an organic base under controlled conditions . Another method involves the trans-esterification process using hexadecyl iodide to produce cyclipostin analogs .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows laboratory-scale procedures with potential scaling up for larger production. The use of environmentally friendly and efficient reaction conditions is emphasized to ensure sustainable production .
Análisis De Reacciones Químicas
Types of Reactions: Cyclophostin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can modify the phosphate group, leading to different analogs.
Substitution: Substitution reactions involving the phosphate group can yield various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and alcohols under mild conditions.
Major Products: The major products formed from these reactions include various enolphosphate and enolphosphonate analogs, which retain the core bicyclic structure of this compound .
Aplicaciones Científicas De Investigación
Cyclophostin has a wide range of scientific research applications:
Mecanismo De Acción
Cyclophostin exerts its effects primarily through the inhibition of acetylcholinesterase. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine, a neurotransmitter essential for nerve signal transmission. This inhibition leads to an accumulation of acetylcholine, resulting in prolonged nerve signal transmission . This compound’s unique bicyclic structure allows it to interact effectively with the enzyme’s active site, making it a potent inhibitor .
Comparación Con Compuestos Similares
Cyclophostin is structurally related to other cyclic enolphosphate compounds such as cyclipostins and salinipostins. These compounds share a similar bicyclic core structure but differ in their side chains and specific biological activities . For example:
Propiedades
Fórmula molecular |
C8H11O6P |
|---|---|
Peso molecular |
234.14 g/mol |
Nombre IUPAC |
(8aR)-3-methoxy-5-methyl-3-oxo-8,8a-dihydro-1H-furo[3,4-e][1,3,2]dioxaphosphepin-6-one |
InChI |
InChI=1S/C8H11O6P/c1-5-7-6(3-12-8(7)9)4-13-15(10,11-2)14-5/h6H,3-4H2,1-2H3/t6-,15?/m1/s1 |
Clave InChI |
OMPQJMDGDAAXPE-WVEXHBNRSA-N |
SMILES isomérico |
CC1=C2[C@H](COC2=O)COP(=O)(O1)OC |
SMILES canónico |
CC1=C2C(COC2=O)COP(=O)(O1)OC |
Sinónimos |
cyclophostin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


